
Ethyl 5-phenylnicotinate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymerization and Materials Science
Controlling Polymeric Topology : Research highlights the ability to control the branching and topology of polymers through specific polymerization conditions, utilizing comonomers and solvents to influence polymeric structure, thereby affecting mechanical and physical properties of the materials (Caiguo Gong & H. Gibson, 1997).
Ethylene Polymerization : Studies on ethylene polymerizations catalyzed by nickel(II) complexes derived from bulky ligands have shown the production of branched polyethylenes with specific molecular weights and branching densities. These investigations provide insights into catalytic mechanisms and the influence of ligand structure on polymer properties (J. C. Jenkins & M. Brookhart, 2004).
Hydrogel Applications : Development of self-healing, glucose-responsive hydrogels with pH-regulated mechanical properties for biomedical applications, demonstrating the innovative use of dynamic covalent chemistry in creating smart materials (Volkan Yesilyurt et al., 2015).
Living Polymerization : The living polymerization of ethylene using palladium(II) diimine catalysts allows for the synthesis of functionalized, branched, amorphous polyethylenes. This method enables precise control over polymer architecture, enhancing the utility of polyethylene in various applications (Amy C. Gottfried & M. Brookhart, 2003).
Catalysis
Transition Metal-Catalyzed Polymerizations : The role of organo-transition metal catalysts in the polymerization of both polar and nonpolar monomers, highlighting advancements in catalysis that enable the synthesis of polymers with unique properties and applications (H. Yasuda, 2000).
Specific Chemical Synthesis
Hydroxy Lamine Derivatives : The synthesis of Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, leading to new heterocyclic compounds with potential applications in chemical synthesis and drug development (Yu. V. Markova et al., 1970).
Propriétés
IUPAC Name |
ethyl 5-phenylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-12(9-15-10-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIRMLODMPLLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate](/img/structure/B2971660.png)
![N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2971661.png)
![2-[1-(2-Methylpropanoyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2971662.png)

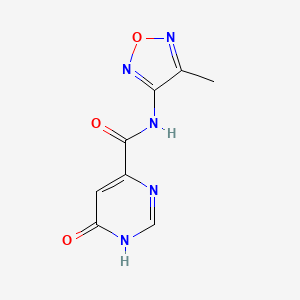

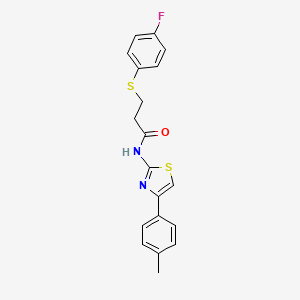

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2971673.png)
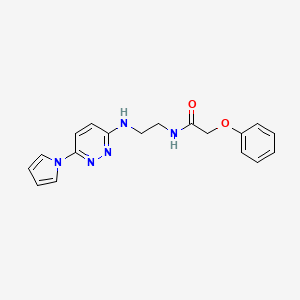
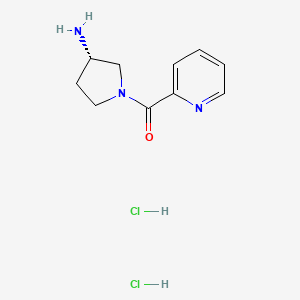
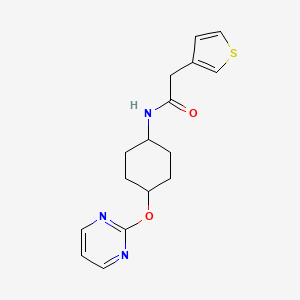
![N-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2971678.png)
![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide](/img/structure/B2971679.png)